Organoiodides

Organoiiodides are a class of chemical compounds characterized by the presence of an iodine atom bonded to one or more carbon atoms, typically through a C-I bond. These compounds play significant roles in organic synthesis due to their unique reactivity and stability. Organoiiodides can function as both nucleophiles and electrophiles under different reaction conditions, making them versatile tools for various chemical transformations.

One notable application of organoiiodides is their use as iodine-containing equivalents in halogenation reactions, where they replace other halogens such as bromine or chlorine in organic molecules. Organoiiodides are also employed as leaving groups in deiodination reactions and can act as protecting groups to control the reactivity of functional groups during complex synthetic pathways.

Due to their ability to facilitate efficient and selective reactions, organoiiodides have gained popularity in pharmaceuticals, agrochemicals, and materials science. Their broad use underscores the importance of these compounds in modern chemical research and industrial processes.

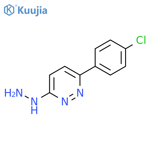

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

|

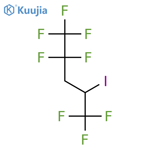

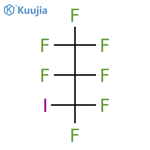

4-Iodo-1,1,1,2,2,5,5,5-octafluoropentane | 1209623-58-4 | C5H3F8I |

|

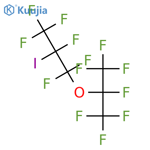

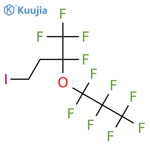

2-Iodoperfluoro(5-methyl-4-oxahexane) | 16005-45-1 | C6OF13I |

|

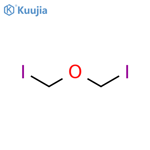

bis(iodomethyl)ether | 60833-52-5 | C2H4I2O |

|

1-Iodoheptafluoropropane | 754-34-7 | C3F7I |

|

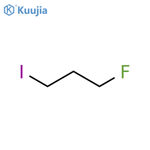

1-Iodo-3-fluoropropane | 462-40-8 | C3H6FI |

|

4-Iodo-2-heptafluoropropoxy-1,1,1,2-tetrafluorobutane | 243128-38-3 | C7H4F11IO |

|

1-Iodopropane-2,2,3,3,3-d5 | 1095269-04-7 | C3H7I |

|

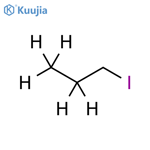

1-Iodohexane | 638-45-9 | C6H13I |

|

Heptafluoroisopropyl 4-Iodo-1,1,2,2-tetrafluorobut-1-yl Ether | 25080-20-0 | C7H4OF11I |

|

1,6-Diiodohexane | 629-09-4 | C6H12I2 |

関連文献

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

推奨される供給者

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品

-

-

2,5-Difluoroanisole Cas No: 75626-17-4

2,5-Difluoroanisole Cas No: 75626-17-4 -

-

-